8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
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Overview
Description
8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one, also known as GSK461364A, is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a critical role in cell division, and its overexpression has been linked to various types of cancer. GSK461364A has shown promising results in preclinical studies as an anticancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, will be discussed in
Scientific Research Applications
Synthesis and Biological Activity
One significant application of compounds related to 8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one involves the design and synthesis of antineoplastic agents. Research by Chang et al. (1999) explores the synthesis and biological activity of compounds within this chemical family, highlighting their potential in inhibiting activities in various cytotoxic test systems. Their work suggests a promising approach for the development of new classes of antineoplastic agents, emphasizing the importance of structural patterns in medicinal chemistry (Chang et al., 1999).
Tandem Synthesis
Verma et al. (2013) describe an efficient method for the silver-catalyzed regioselective tandem synthesis of highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines. This process involves the reaction of ortho-alkynylaldehydes with amines and ketones or active methylene compounds under mild conditions. The method showcases the versatility of the compound's structural framework for synthesizing various derivatives, which could have implications in developing pharmacologically active molecules (Verma et al., 2013).
Isosteres Synthesis
The synthesis of isosteres related to acronycine, a notable antitumor agent, illustrates another application. Reisch, Mester, and Aly (1983) synthesized key intermediates such as 6,8-dihydroxy-10-methylbenzo[b][1,8]naphthyridin-5(10H)-one for the synthesis of acronycine isosteres. This work underlines the compound's role in generating analogs of known therapeutic agents, potentially leading to the discovery of new drugs with improved efficacy and safety profiles (Reisch, Mester, & Aly, 1983).
DNA Binding Studies
Okuma et al. (2014) developed dibenzo[b,h][1,6]naphthyridines through a one-pot synthesis method, demonstrating their application in creating fluorescent DNA-binding compounds. This research highlights the utility of this compound derivatives in biochemical studies, particularly in understanding molecular interactions with DNA (Okuma et al., 2014).
Multicomponent Reactions
Wen et al. (2010) discuss the synthesis of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives through cascade reactions. This work demonstrates the compound's versatility in chemical synthesis, enabling the construction of complex molecules through multicomponent reactions. Such methodologies are crucial in medicinal chemistry for rapidly assembling diverse molecular libraries for drug discovery (Wen et al., 2010).
Future Directions
Given the limited information available on “8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one”, future research could focus on its synthesis, characterization, and potential applications. The use of green chemistry principles and environmentally benign methods, such as microwave irradiation, could be explored in the synthesis of this compound .
properties
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-2-3-11-9(6-8)13(16)10-7-14-5-4-12(10)15-11/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLIWDSTKGNTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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